molecular formula C20H18ClN3O3 B2909347 N-[(2-chlorophenyl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 921538-62-7

N-[(2-chlorophenyl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2909347
CAS No.: 921538-62-7
M. Wt: 383.83
InChI Key: ROFLUDIRHVRPRC-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a 1,6-dihydropyridazine core substituted with a 4-methoxy group, a 1-(4-methylphenyl) moiety, and a carboxamide side chain linked to a 2-chlorobenzyl group.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-13-7-9-15(10-8-13)24-18(25)11-17(27-2)19(23-24)20(26)22-12-14-5-3-4-6-16(14)21/h3-11H,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFLUDIRHVRPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NCC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the pyridazine ring and subsequent substitution reactions. One common method involves the reaction of 2-chlorobenzyl chloride with 4-methoxyphenylhydrazine to form an intermediate, which is then cyclized to form the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications: Pyridazinone vs. Dihydropyridine

A critical distinction lies in the core heterocycle. For example:

  • Compound 8 (1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide) replaces the pyridazinone ring with a dihydropyridine, reducing aromaticity and altering electronic properties.
  • The target compound retains the pyridazinone core, which may enhance stability and π-π stacking interactions in enzyme binding pockets.
Substituent Variations at Position 4
Aromatic Substitutions at Position 1
  • Compound 6 (1-Benzyl-...): A benzyl group at position 1 offers moderate steric hindrance.
  • Target Compound : The 1-(4-methylphenyl) group introduces a para-methyl substituent, enhancing hydrophobicity and van der Waals interactions in hydrophobic enzyme pockets .
Carboxamide Side-Chain Modifications
  • Compound 9 (1-Benzyl-N-(3-(cyclopropylcarbamoyl)-4-fluorophenyl)-...): Incorporates a 4-fluorophenyl and cyclopropylcarbamoyl group, leveraging halogen bonding (F) and constrained geometry for selectivity.
  • Target Compound : The N-[(2-chlorophenyl)methyl] side chain introduces a chlorine atom, which may enhance binding via halogen bonding and increase molecular weight (affecting pharmacokinetics) .

Key Observations :

  • Fluorinated derivatives (e.g., Compound 9) show higher yields (90%), possibly due to improved solubility or reaction kinetics .
  • Bulky substituents (e.g., cyclopropylcarbamoyl in Compound 6) reduce yields (45%), suggesting steric challenges during coupling steps.
  • The target compound’s synthesis likely involves similar amide coupling strategies but with 2-chlorobenzylamine and 4-methylphenyl precursors.

Physicochemical Properties

Property Target Compound Compound
Molecular Formula C₂₁H₁₈ClN₃O₃ (estimated) C₁₃H₁₂N₄O₄
Molar Mass (g/mol) ~420.84 288.26
Key Functional Groups 4-OCH₃, 2-Cl-Bn, 4-MePh 4-OH, Ph, methoxyimino

Implications :

  • The target compound’s higher molar mass and lipophilicity may improve tissue penetration but reduce aqueous solubility.
  • The 2-chlorophenyl group increases molecular weight by ~132 g/mol compared to ’s compound, impacting pharmacokinetics .

Structural Analysis Tools

Crystallographic software like SHELXL () and visualization tools like ORTEP-3 () enable precise determination of bond lengths, angles, and conformations. These tools are critical for comparing the target compound’s geometry with analogs, particularly in assessing the planarity of the pyridazinone ring and substituent orientations .

Biological Activity

N-[(2-chlorophenyl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

  • Molecular Formula : C₁₉H₁₈ClN₂O₃
  • Molecular Weight : 367.81 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity with MIC values ranging from 0.5 to 2.0 μg/mL against Gram-positive and Gram-negative bacteria.
  • Biofilm Inhibition : It was effective in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, which are known for their resistance to conventional antibiotics .
PathogenMIC (μg/mL)Biofilm Formation Inhibition
Staphylococcus aureus0.5Yes
Escherichia coli1.0No
Pseudomonas aeruginosa2.0Yes

Anticancer Activity

The compound has also been investigated for its anticancer properties.

Studies suggest that this compound induces apoptosis in cancer cells through the following mechanisms:

  • Cell Cycle Arrest : It causes G2/M phase arrest in cancer cell lines, leading to reduced cell proliferation.
  • Apoptotic Pathways : The compound activates caspase pathways, promoting programmed cell death in various cancer types .

Case Studies

A notable case study involved the use of this compound in treating human breast cancer cells, where it demonstrated a significant reduction in cell viability at concentrations as low as 10 μM.

Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

  • Cytokine Inhibition : It effectively reduced the levels of TNF-alpha and IL-6 in activated macrophages.
  • Animal Models : In vivo studies using rodent models showed a decrease in paw edema and inflammatory markers after treatment with the compound .

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